molecular formula C7H8N2O6 B12859155 3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid CAS No. 861591-89-1

3-(3-Methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid

Cat. No.: B12859155
CAS No.: 861591-89-1
M. Wt: 216.15 g/mol
InChI Key: SIUVETIISOKNQL-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxy group at the 3-position and a nitro group at the 4-position of the isoxazole ring, with a propanoic acid side chain attached to the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a Henry reaction involving 3,5-dimethyl-4-nitroisoxazole and isatin. This reaction is catalyst-free and occurs in an aqueous medium.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Friedel–Crafts alkylation reaction, where the isoxazole ring is alkylated with a suitable propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-Hydroxy-4-nitroisoxazol-5-yl)propanoic acid.

    Reduction: 3-(3-Methoxy-4-aminoisoxazol-5-yl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methyl-4-nitroisoxazol-5-yl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.

    3-(3-Hydroxy-4-nitroisoxazol-5-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(3-Methoxy-4-aminoisoxazol-5-yl)propanoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

3-(3-Methoxy-4-nitroisoxazol-5-yl)propanoic acid is unique due to the presence of both a methoxy and a nitro group on the isoxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

861591-89-1

Molecular Formula

C7H8N2O6

Molecular Weight

216.15 g/mol

IUPAC Name

3-(3-methoxy-4-nitro-1,2-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C7H8N2O6/c1-14-7-6(9(12)13)4(15-8-7)2-3-5(10)11/h2-3H2,1H3,(H,10,11)

InChI Key

SIUVETIISOKNQL-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1[N+](=O)[O-])CCC(=O)O

Origin of Product

United States

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